

5-Methoxybenzo[b]thiophene-2-boronic acid 1H NMR data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxybenzo[B]thiophene-2-boronic acid

Cat. No.: B071513

[Get Quote](#)

An in-depth analysis of the ^1H NMR spectroscopic data for **5-Methoxybenzo[b]thiophene-2-boronic acid** is presented for researchers, scientists, and professionals in drug development. This guide provides quantitative spectral data, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.

^1H NMR Spectral Data

The ^1H NMR spectrum of **5-Methoxybenzo[b]thiophene-2-boronic acid** was acquired using a 400 MHz spectrometer with deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
8.20	singlet	-	2H	B(OH) ₂
7.89	singlet	-	1H	H-3
7.72	doublet	8.8	1H	H-7
7.40	doublet	2.5	1H	H-4
7.00	doublet of doublets	8.8, 2.5	1H	H-6
3.82	singlet	-	3H	OCH ₃

Experimental Protocols

The following protocols detail the synthesis of **5-Methoxybenzo[b]thiophene-2-boronic acid** and the subsequent NMR analysis.

Synthesis of 5-Methoxybenzo[b]thiophene

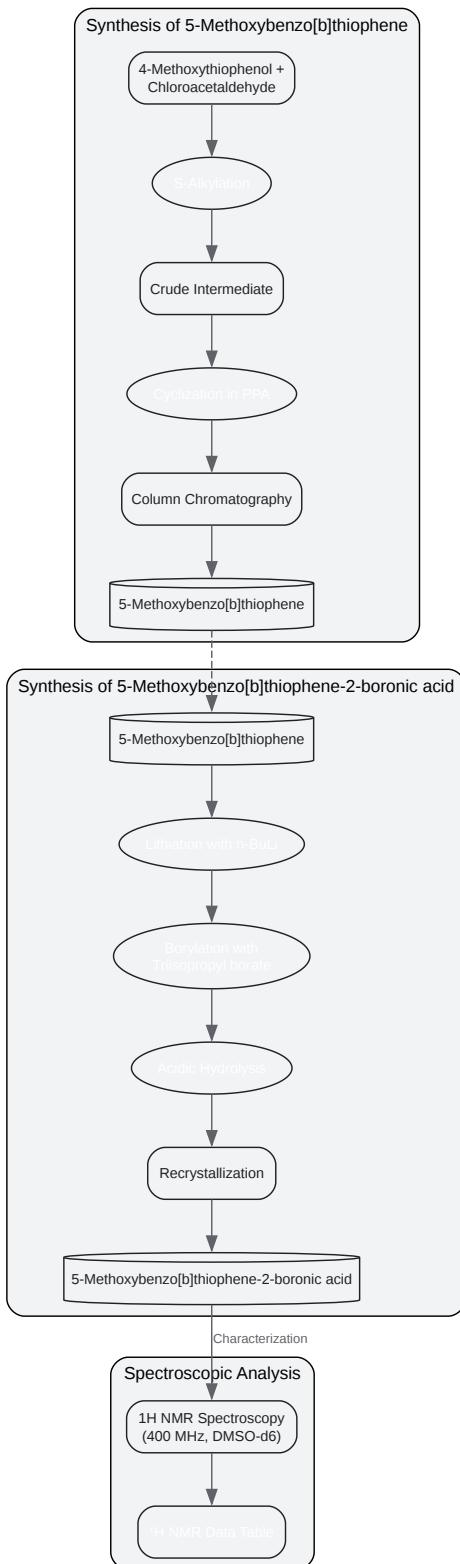
A solution of 4-methoxythiophenol (10.0 g, 71.3 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (100 mL) was cooled to 0°C in an ice bath. To this solution, chloroacetaldehyde (50% wt in water, 11.2 g, 71.3 mmol) was added dropwise. The reaction mixture was then allowed to warm to room temperature and stirred for 2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield a crude oil. This crude intermediate was then dissolved in polyphosphoric acid (100 g) and heated to 100°C for 1 hour. The reaction mixture was subsequently poured onto ice, and the product was extracted with ethyl acetate (3 x 100 mL). The combined organic extracts were washed with a saturated sodium bicarbonate (NaHCO₃) solution and brine, dried over anhydrous MgSO₄, and concentrated. The resulting crude product was purified by column chromatography on silica gel, eluting with hexanes, to afford 5-methoxybenzo[b]thiophene as a white solid.

Synthesis of 5-Methoxybenzo[b]thiophene-2-boronic acid

Under an inert argon atmosphere, a solution of 5-methoxybenzo[b]thiophene (5.0 g, 30.4 mmol) in anhydrous THF (100 mL) was cooled to -78°C. n-Butyllithium (2.5 M in hexanes, 13.4 mL, 33.5 mmol) was added dropwise to the solution, and the mixture was stirred at -78°C for 1 hour. Following this, triisopropyl borate (10.5 mL, 45.6 mmol) was added dropwise. The reaction mixture was then allowed to warm to room temperature and was stirred overnight.

The reaction was quenched by the addition of 1 M hydrochloric acid (HCl, 50 mL) and stirred for an additional hour. The product was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO_4 , and concentrated under reduced pressure. The crude product was purified by recrystallization from a mixture of hexanes and ethyl acetate to yield **5-methoxybenzo[b]thiophene-2-boronic acid** as a white solid.


¹H NMR Spectroscopy

The ¹H NMR spectrum of the final compound was recorded on a Bruker Avance 400 MHz spectrometer. The sample was prepared by dissolving the purified **5-Methoxybenzo[b]thiophene-2-boronic acid** in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts were referenced to the residual solvent peak of DMSO-d_6 at δ 2.50 ppm.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of **5-Methoxybenzo[b]thiophene-2-boronic acid**.

Synthesis and Analysis of 5-Methoxybenzo[b]thiophene-2-boronic acid

[Click to download full resolution via product page](#)**Caption: Synthetic and analytical workflow for 5-Methoxybenzo[b]thiophene-2-boronic acid.**

- To cite this document: BenchChem. [5-Methoxybenzo[b]thiophene-2-boronic acid 1H NMR data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071513#5-methoxybenzo-b-thiophene-2-boronic-acid-1h-nmr-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com